3-allyl-5-(4-chlorophenyl)-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one
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Description
3-allyl-5-(4-chlorophenyl)-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C21H18ClN3O2S2 and its molecular weight is 443.96. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
- Novel pyrimidine derivatives, including those related to the mentioned compound, have been synthesized and evaluated for their antimicrobial and anticancer activities. Some derivatives exhibited higher anticancer activity than the reference drug doxorubicin, demonstrating significant potential in drug development and cancer therapy (Hafez et al., 2016).
Synthesis and Antiproliferative Evaluation
- A series of pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for antiproliferative activity against human breast cancer (MCF-7) and mouse fibroblast (L929) cell lines. The study highlights the structural, concentration, and time-dependent activation of these compounds, with some showing potent cytotoxic effects indicative of their potential as anticancer agents (Atapour-Mashhad et al., 2017).
Heterocyclic Chemistry and Chemical Synthesis
- Research on thieno[2,3-d]pyrimidine derivatives includes exploring their synthesis and reactions with various electrophiles to produce compounds with potential applications in medicinal chemistry. These studies contribute to the development of new synthetic routes and the discovery of compounds with biological activity (Mekuskiene & Vainilavicius, 2006).
Antibacterial and Anti-Inflammatory Agents
- Thieno and furopyrimidine derivatives have been synthesized and assessed for their antimicrobial and anti-inflammatory properties. Such studies are crucial for identifying new therapeutic agents capable of combating infectious diseases and reducing inflammation (Tolba et al., 2018).
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O2S2/c1-4-9-25-20(26)18-17(14-5-7-15(22)8-6-14)11-28-19(18)23-21(25)29-10-16-12(2)24-27-13(16)3/h4-8,11H,1,9-10H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDBXVZCKXNGOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CSC2=NC3=C(C(=CS3)C4=CC=C(C=C4)Cl)C(=O)N2CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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